molecular formula C24H28N2O2 B1246973 (E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine

(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine

Cat. No. B1246973
M. Wt: 376.5 g/mol
InChI Key: AFTOQEMNUXGPLZ-FQHZWJPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine is a natural product found in Bacillus with data available.

Scientific Research Applications

Antifungal Activity

Studies have investigated the antifungal properties of compounds similar to (E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine. For example, Bello, Idris, and Shallangwa (2018) synthesized Schiff base ligands and copper(II) complexes derived from 6-hydroxyflavone Schiff bases, showing potential antifungal activity against species like Aspergillus niger and Candida albicans (Bello, Idris, & Shallangwa, 2018).

Antimicrobial Properties

Compounds with structures related to (E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine have been studied for their antimicrobial properties. For instance, Rai et al. (2010) synthesized chromeno[2,3-b]-pyrimidine derivatives exhibiting potential as antimicrobial agents (Rai et al., 2010).

Building Blocks for Biologically Active Substances

The compound and its derivatives serve as building blocks for substances with various biological activities. Silva et al. (2020) described a procedure for preparing nitro-imine derivatives from Camphor, useful in creating substances with activities like anticonvulsant and antimicrobial (Silva et al., 2020).

Synthesis of Novel Derivatives

Various novel derivatives of the compound have been synthesized for research in medicinal chemistry. Kumar et al. (2016) synthesized triazolyl pyranochromen-2(1H)-ones, evaluating their antibacterial activity against multiple bacterial strains (Kumar et al., 2016).

Catalysis in Heterocycle Synthesis

These compounds also find applications in catalysis for synthesizing heterocycles. Gupta et al. (2015) reported the use of an imine-based copper(II) catalyst for synthesizing oxygen-containing heterocycles like 2-amino-4H-chromenes (Gupta et al., 2015).

properties

Product Name

(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine

InChI

InChI=1S/C24H28N2O2/c1-15-7-9-21-17(11-15)19(13-23(3,4)27-21)25-26-20-14-24(5,6)28-22-10-8-16(2)12-18(20)22/h7-12H,13-14H2,1-6H3/b25-19+,26-20+

InChI Key

AFTOQEMNUXGPLZ-FQHZWJPGSA-N

Isomeric SMILES

CC1=CC\2=C(OC(C/C2=N\N=C/3\C4=C(OC(C3)(C)C)C=CC(=C4)C)(C)C)C=C1

SMILES

CC1=CC2=C(C=C1)OC(CC2=NN=C3CC(OC4=C3C=C(C=C4)C)(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=NN=C3CC(OC4=C3C=C(C=C4)C)(C)C)(C)C

synonyms

limnazine
N,N'-bis(2,2,6-trimethylchroman-4-ylidene)azine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine
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(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine
Reactant of Route 3
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(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine
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(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine
Reactant of Route 5
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(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine
Reactant of Route 6
(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine

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